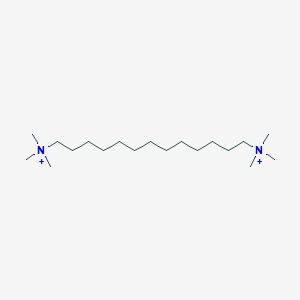
N~1~,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) is a synthetic organic compound characterized by its unique structure, which includes multiple methyl groups and aminium functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) typically involves multi-step organic reactions. The process may start with the preparation of a tridecane backbone, followed by the introduction of methyl groups and aminium functionalities through alkylation and amination reactions. Common reagents used in these steps include methyl iodide for methylation and ammonia or amines for amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst use to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminium groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Alkyl halides, nucleophiles such as thiols or amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N1,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to interact with hydrophobic and hydrophilic environments, making it versatile in various applications. The pathways involved may include binding to specific proteins or altering membrane properties.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~1~,N~1~-Trimethylhexane-1,6-bis(aminium)
- N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium)
Uniqueness
N~1~,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) is unique due to its longer carbon chain and higher degree of methylation compared to similar compounds. This structural difference can result in distinct physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
52767-74-5 |
|---|---|
Fórmula molecular |
C19H44N2+2 |
Peso molecular |
300.6 g/mol |
Nombre IUPAC |
trimethyl-[13-(trimethylazaniumyl)tridecyl]azanium |
InChI |
InChI=1S/C19H44N2/c1-20(2,3)18-16-14-12-10-8-7-9-11-13-15-17-19-21(4,5)6/h7-19H2,1-6H3/q+2 |
Clave InChI |
GOVJTUUFVAHSMA-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCCCCCCCCCCCC[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


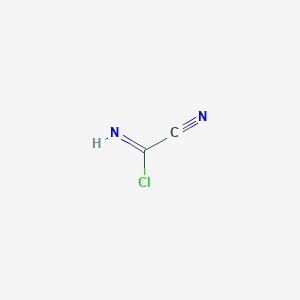
![1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one](/img/structure/B14646544.png)
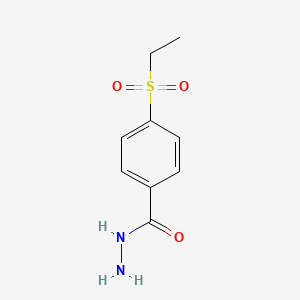
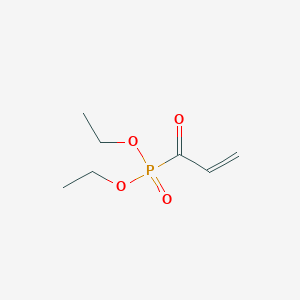
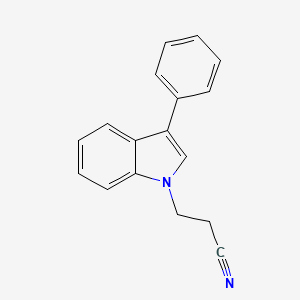


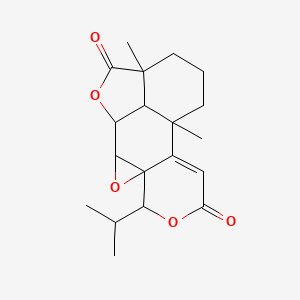
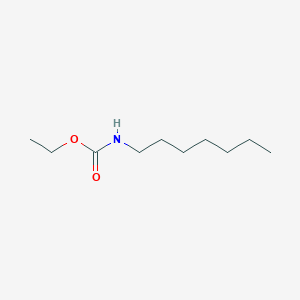
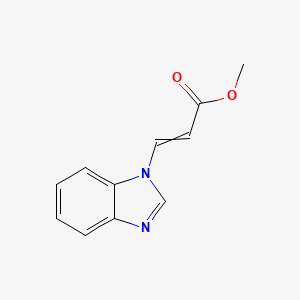
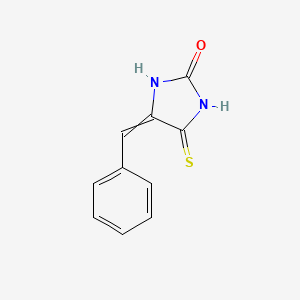
![2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one](/img/structure/B14646608.png)
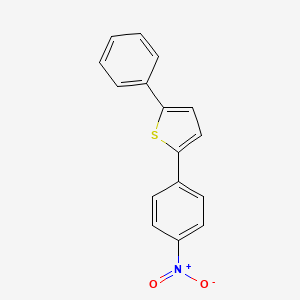
![2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B14646617.png)
